molecular formula C14H19N B14563763 1-Azabicyclo[4.1.0]heptane, 7,7-dimethyl-6-phenyl- CAS No. 61687-00-1

1-Azabicyclo[4.1.0]heptane, 7,7-dimethyl-6-phenyl-

Cat. No.: B14563763
CAS No.: 61687-00-1
M. Wt: 201.31 g/mol
InChI Key: GUKSAAFLMZIMPZ-UHFFFAOYSA-N
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Description

1-Azabicyclo[410]heptane, 7,7-dimethyl-6-phenyl- is a bicyclic compound featuring a nitrogen atom within its ring structure

Preparation Methods

Industrial Production Methods: Industrial production methods for this compound are not well-documented. similar compounds in the azabicyclo family are often synthesized using high-pressure and high-temperature conditions to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[4.1.0]heptane, 7,7-dimethyl-6-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly employed.

Major Products:

    Oxidation: Oxides and hydroxyl derivatives.

    Reduction: Amines and related derivatives.

    Substitution: Substituted azabicyclo compounds with various functional groups.

Scientific Research Applications

1-Azabicyclo[41

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1-Azabicyclo[4.1.0]heptane, 7,7-dimethyl-6-phenyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

    7-Azabicyclo[4.1.0]heptane: A structurally related compound with similar chemical properties.

    7-Methyl-7-azabicyclo[4.1.0]heptane: Another analog with a methyl group substitution.

    7-Oxabicyclo[4.1.0]heptane: An oxygen-containing analog with distinct reactivity.

Uniqueness: 1-Azabicyclo[4.1.0]heptane, 7,7-dimethyl-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61687-00-1

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

7,7-dimethyl-6-phenyl-1-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C14H19N/c1-13(2)14(10-6-7-11-15(13)14)12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3

InChI Key

GUKSAAFLMZIMPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(N1CCCC2)C3=CC=CC=C3)C

Origin of Product

United States

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